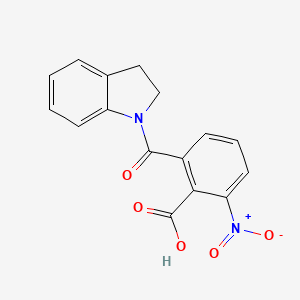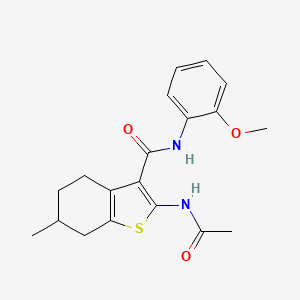![molecular formula C12H17NO3 B14144953 Morpholine, 2-[(4-methoxyphenyl)methoxy]- CAS No. 89220-88-2](/img/structure/B14144953.png)
Morpholine, 2-[(4-methoxyphenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2-[(4-methoxyphenyl)methoxy]- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-[(4-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by the reaction with 4-methoxybenzyl chloride. This method is efficient and yields high purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 2-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of Morpholine, 2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler structure without the methoxyphenyl group.
Piperidine: Another heterocyclic amine with similar properties but lacks the oxygen atom in the ring.
4-(2-Methyl-1-propenyl)morpholine: A derivative with a different substituent on the morpholine ring.
Uniqueness
This structural modification allows for more diverse chemical reactions and interactions with biological targets compared to simpler morpholine derivatives .
Eigenschaften
CAS-Nummer |
89220-88-2 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI-Schlüssel |
DKATYPREMZBVTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)

![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)


![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
